molecular formula C21H21ClN4O2 B13940310 N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide

N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide

Cat. No.: B13940310
M. Wt: 396.9 g/mol
InChI Key: NVGMPSJSLKIVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a pyridine ring substituted with chlorine and methoxy groups, and an azetidine ring, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide typically involves multiple steps, including the formation of the quinoline and pyridine rings, followed by their coupling through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild conditions and high efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, boron reagents, and bases in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyridine or quinoline rings.

Scientific Research Applications

N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science and catalysis.

Mechanism of Action

The mechanism by which N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide stands out due to its combination of a quinoline core and a pyridine ring with specific substitutions, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide

InChI

InChI=1S/C21H21ClN4O2/c1-12-6-13(2)24-18-5-4-14(7-16(12)18)21(27)25-15-10-26(11-15)19-8-20(28-3)23-9-17(19)22/h4-9,15H,10-11H2,1-3H3,(H,25,27)

InChI Key

NVGMPSJSLKIVIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3CN(C3)C4=CC(=NC=C4Cl)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.